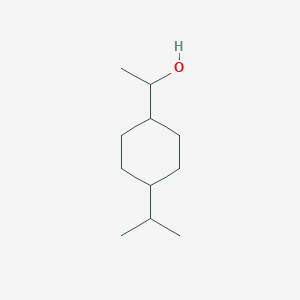

1-(4-isopropylcyclohexyl)ethanol

Description

Properties

IUPAC Name |

1-(4-propan-2-ylcyclohexyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHPIUGJDUWSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867033 | |

| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185019-18-5, 63767-86-2 | |

| Record name | α-Methyl-4-(1-methylethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185019-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Isopropylcyclohexyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63767-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063767862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol, .alpha.-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of diastereoisomers of 1-(1-hydroxyethyl)-4-(1-methylethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanemethanol, α-methyl-4-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanemethanol, α-methyl-4-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-isopropylcyclohexyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-isopropylcyclohexyl)ethanol, a compound of interest in the fragrance industry and a potential building block in pharmaceutical synthesis.[1] The primary and most industrially viable method involves a two-step process starting from readily available cumene. This document outlines the reaction mechanisms, detailed experimental protocols, and quantitative data associated with this synthetic route.

I. Two-Step Synthesis from Cumene: An Overview

The synthesis of this compound from cumene is efficiently achieved through two sequential reactions:

-

Friedel-Crafts Acylation: Cumene is acylated to produce 4-isopropylacetophenone, also known as cuminone. This reaction is a classic electrophilic aromatic substitution.[1]

-

Hydrogenation: The resulting cuminone is then hydrogenated to yield the target alcohol, this compound.[1]

This approach is advantageous due to the low cost and high availability of cumene, a bulk chemical used in phenol production.[1]

II. Reaction Mechanisms and Pathways

A. Step 1: Friedel-Crafts Acylation of Cumene

The Friedel-Crafts acylation of cumene introduces an acetyl group to the aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] The electrophile is an acylium ion, generated from an acylating agent like acetyl chloride or acetic anhydride.

The mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of cumene attacks the acylium ion. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the para-substituted product, 4-isopropylacetophenone, is the major product.

-

Deprotonation: A weak base removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the ketone product.

B. Step 2: Hydrogenation of 4-Isopropylacetophenone (Cuminone)

The second step involves the reduction of the ketone (cuminone) to the corresponding secondary alcohol. This is typically achieved through catalytic hydrogenation.[1]

The mechanism for catalytic hydrogenation involves the following key steps:

-

Adsorption: Both the cuminone and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Ruthenium on carbon).

-

Hydrogen Addition: The hydrogen atoms add across the carbonyl double bond in a stepwise or concerted manner.

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

This hydrogenation is highly selective, with the primary side product being 1-ethyl-4-isopropylcyclohexane, formed via hydrodeoxygenation.[1]

III. Experimental Protocols

A. Friedel-Crafts Acylation of Cumene

-

Materials: Cumene, acetyl chloride (or acetic anhydride), anhydrous aluminum chloride (or ferric chloride), solvent (e.g., dichloromethane), hydrochloric acid, water, sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, the Lewis acid catalyst (e.g., AlCl₃) is suspended in a suitable solvent.

-

The acylating agent (e.g., acetyl chloride) is added dropwise to the suspension while maintaining a low temperature (e.g., 0°C).[1]

-

Cumene is then added slowly to the reaction mixture.

-

The reaction is stirred for a specified period until completion, monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-isopropylacetophenone.

-

The crude product can be purified by vacuum distillation.

-

B. Hydrogenation of 4-Isopropylacetophenone

-

Materials: 4-isopropylacetophenone, solvent (e.g., isopropyl alcohol), catalyst (e.g., 5% Ru/C), hydrogen gas.[1]

-

Procedure:

-

The 4-isopropylacetophenone and the solvent are placed in a high-pressure autoclave.[1]

-

The catalyst (e.g., 5% Ru/C) is added to the mixture.[1]

-

The autoclave is sealed and purged with hydrogen gas multiple times.[1]

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 MPa) and heated to the reaction temperature (e.g., 130°C).[1]

-

The reaction is stirred until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

The autoclave is cooled, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the final product, this compound.

-

IV. Quantitative Data

The following tables summarize the quantitative data reported for the synthesis of this compound.

Table 1: Friedel-Crafts Acylation of Cumene [1]

| Catalyst | Acylating Agent | Molar Ratio (Cumene:Acylating Agent) | Temperature (°C) | Yield (%) |

| AlCl₃ | Acetyl Chloride | 6:1 | 0 | 98 |

| FeCl₃ | Acetyl Chloride | 6:1 | Room Temp. | 96 |

| FeCl₃ | Acetic Anhydride | 6:1 | - | up to 86 |

Table 2: Hydrogenation of 4-Isopropylacetophenone [1]

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Overall Yield (from Cumene) (%) |

| 5% Ru/C | Isopropyl Alcohol | 130 | 5 | ~90 | 75 |

Table 3: Product Isomer Ratio [1]

| Isomer | Ratio |

| cis-1-(4-isopropylcyclohexyl)ethanol | 72 |

| trans-1-(4-isopropylcyclohexyl)ethanol | 28 |

V. Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Friedel-Crafts Acylation of Cumene to Cuminone.

References

physicochemical properties of 1-(4-isopropylcyclohexyl)ethanol

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-isopropylcyclohexyl)ethanol

Introduction

This compound is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.[1] It is a colorless to pale yellow liquid and is utilized in a variety of consumer products due to its stability.[1] The compound exists as four diastereoisomers, with the (-)-1-S-cis-isomer possessing the most potent lily-of-the-valley aroma.[1] From a chemical standpoint, its structure consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and visual representations of key processes.

Physicochemical Properties

The following table summarizes the key . It is important to note that some of these values are predicted or estimated due to the limited availability of experimentally determined data in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | [2][3] |

| Molecular Weight | 170.29 g/mol | [2][3][4] |

| CAS Number | 63767-86-2 | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Floral, muguet | [1][2] |

| Boiling Point | ~240 °C (predicted) | [2] |

| Density | 0.888 g/cm³ (predicted) | [2] |

| pKa | 15.12 (predicted) | [2][3] |

| LogP (o/w) | 3.544 (estimated) | [2] |

| Water Solubility | 84.67 mg/L @ 25 °C (estimated for a similar isomer) | [5] |

| Solubility | Soluble in alcohol | [5] |

Experimental Protocols

Two-Step Synthesis from Cumene

A common and efficient method for the preparation of this compound starts from the readily available commodity chemical, cumene. The process involves two main steps: Friedel-Crafts acylation and subsequent hydrogenation.[1][2]

Step 1: Friedel-Crafts Acylation of Cumene to 4-isopropylacetophenone (Cuminone)

-

Objective: To introduce an acetyl group to the cumene ring to form 4-isopropylacetophenone.

-

Materials:

-

Cumene

-

Acylating agent: Acetic anhydride or Acetyl chloride

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

-

Dodecane (as an internal standard for analysis)

-

Deionized water

-

Sodium carbonate (Na₂CO₃) solution

-

-

Procedure:

-

In a round-bottomed flask, charge calculated amounts of cumene, the acylating agent (e.g., acetic anhydride), and dodecane.

-

In a separate flask, place the Lewis acid catalyst (e.g., anhydrous AlCl₃).

-

Cool both flasks to the desired reaction temperature (e.g., -5°C to 5°C).

-

Mix the contents of both flasks to initiate the reaction.

-

Monitor the reaction progress by taking samples at regular intervals.

-

Quench the reaction by treating the samples with water and neutralize with a sodium carbonate solution.

-

Analyze the organic phase by gas chromatography to determine conversion and selectivity.

-

Upon completion, the resulting 4-isopropylacetophenone can be purified by distillation under reduced pressure.[1]

-

Step 2: Hydrogenation of 4-isopropylacetophenone to this compound

-

Objective: To reduce the ketone group and the aromatic ring of 4-isopropylacetophenone to yield the final product.

-

Materials:

-

4-isopropylacetophenone (from Step 1)

-

Solvent: Isopropyl alcohol

-

Catalyst: 5% Ruthenium on Carbon (Ru/C)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a batch autoclave, charge 10 g of 4-isopropylacetophenone, 90 mL of isopropyl alcohol, and 5% w/w of the Ru/C catalyst (calculated based on the amount of cuminone).

-

Pressurize the reactor three times to 2 MPa with hydrogen and then empty it to ensure an inert atmosphere.

-

Heat the reactor to the desired temperature (e.g., 130°C) and then pressurize with hydrogen to 5 MPa.

-

Maintain the reaction under these conditions, with stirring, until the reaction is complete.

-

Monitor the reaction by taking samples and analyzing them via gas chromatography.

-

The final product will be a mixture of cis and trans isomers of this compound.[1]

-

Gas Chromatography (GC) Analysis

-

Objective: To separate, identify, and quantify the components in a sample, such as the product mixture from the synthesis.

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Non-polar capillary column.

-

-

Typical GC Conditions for Synthesis Monitoring:

-

Injector Temperature: 280 °C

-

Injection Mode: Split (e.g., split ratio of 25:1)

-

Carrier Gas: Helium or Nitrogen

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp 1: Increase to 230 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 50 °C/min.

-

-

Detector: FID

-

-

Sample Preparation:

-

Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., the reaction solvent itself or another organic solvent like dimethyl sulfoxide).

-

If necessary, centrifuge the sample to remove any solid catalyst particles.[1]

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

-

Data Analysis:

-

Identify the peaks corresponding to starting materials, intermediates, and the final product based on their retention times.

-

Quantify the relative amounts of each component by integrating the peak areas.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer.

-

The resulting spectra would be used to confirm the molecular structure by analyzing chemical shifts, integration, and coupling patterns of the different protons and carbons.

-

-

Infrared (IR) Spectroscopy:

-

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum.

-

The spectrum would be analyzed for characteristic absorption bands, such as a broad O-H stretch for the alcohol group (around 3300-3500 cm⁻¹) and C-H stretches for the alkyl groups (around 2850-3000 cm⁻¹).

-

Visualizations

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]

- 3. guidechem.com [guidechem.com]

- 4. Cyclohexanemethanol, alpha-methyl-4-(1-methylethyl)- | C11H22O | CID 114233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isopropyl cyclohexyl ethanol, 3650-46-2 [thegoodscentscompany.com]

Spectroscopic Profile of 1-(4-isopropylcyclohexyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-isopropylcyclohexyl)ethanol, a fragrance ingredient with a characteristic floral, muguet scent. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes data from structurally similar analogs, namely 4-isopropylcyclohexanol and 1-cyclohexylethanol, to predict and interpret the spectroscopic features of this compound. This approach allows for a robust understanding of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from known data of structurally related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to display distinct signals corresponding to the various hydrogen atoms in the molecule. The chemical shifts are influenced by the electron density and neighboring functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -OH | 1.0 - 3.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| -CH(OH)- | 3.4 - 3.8 | Multiplet | Signal for the proton on the carbon bearing the hydroxyl group. |

| -CH(CH₃)₂ | 1.5 - 2.0 | Multiplet | Methine proton of the isopropyl group. |

| Cyclohexyl Protons | 0.8 - 1.9 | Multiplets | A complex series of overlapping signals for the cyclohexane ring protons. |

| -CH(OH)CH ₃ | 1.1 - 1.3 | Doublet | Methyl group attached to the carbinol carbon. |

| -CH(C H₃)₂ | 0.8 - 1.0 | Doublet | Methyl groups of the isopropyl substituent. |

Data is predicted based on analogous compounds such as 1-cyclohexylethanol.[1][2]

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| -C H(OH)- | 68 - 75 | Carbon attached to the hydroxyl group. |

| -C H(CH₃)₂ | 32 - 38 | Methine carbon of the isopropyl group. |

| Cyclohexyl Carbons | 25 - 45 | Multiple signals for the carbons of the cyclohexane ring. |

| -CH(OH)C H₃ | 20 - 25 | Methyl carbon adjacent to the hydroxyl-bearing carbon. |

| -CH(C H₃)₂ | 19 - 22 | Methyl carbons of the isopropyl group. |

Data is predicted based on analogous compounds such as 1-cyclohexylethanol and 4-isopropylcyclohexanol.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-O Stretch | 1050 - 1150 | Strong |

Data is based on typical values for secondary alcohols.[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 170.29 g/mol .

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |

| 155 | [M - CH₃]⁺ | Loss of a methyl group. |

| 152 | [M - H₂O]⁺ | Dehydration (loss of water). |

| 127 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

| 81 | [C₆H₉]⁺ | Fragmentation of the cyclohexane ring. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Fragmentation patterns are predicted based on the principles of mass spectrometry for alcohols and data from analogous compounds.[4][6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, a larger number of scans is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Alternatively, if the sample is a solid at room temperature, place a small amount of the solid onto the crystal and apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer.

-

In the ion source, molecules are bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions.

-

The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and key molecular fragmentations.

Caption: Spectroscopic analysis workflow for this compound.

Caption: Key fragmentation pathways in the mass spectrum.

References

- 1. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclohexylethanol | 1193-81-3 | Benchchem [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Cyclohexylethanol [webbook.nist.gov]

- 6. 1-Cyclohexylethanol [webbook.nist.gov]

An In-depth Technical Guide to the Diastereomers of 1-(4-isopropylcyclohexyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-isopropylcyclohexyl)ethanol is a synthetic fragrance ingredient valued for its pleasant floral, lily-of-the-valley (muguet) scent.[1] As a chiral molecule with two stereocenters, it exists as a set of four diastereomers. The stereochemistry of these isomers, particularly the cis and trans relationship of the hydroxyl and isopropyl groups on the cyclohexane ring, significantly influences their olfactory properties and physicochemical characteristics. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of the diastereomers of this compound, with a focus on the cis and trans isomers. It includes detailed, albeit generalized, experimental protocols and summarizes key quantitative data.

Introduction

This compound is a colorless to pale yellow liquid with the chemical formula C₁₁H₂₂O.[2] Its molecular structure consists of a cyclohexane ring substituted with an isopropyl group and a 1-hydroxyethyl group. The presence of two chiral centers, one at the carbon bearing the hydroxyl group and the other at the carbon of the cyclohexane ring attached to the hydroxyethyl group, gives rise to four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). These are often grouped into two pairs of enantiomers, referred to as the cis and trans diastereomers.

The olfactory properties of these diastereomers vary significantly, with the (-)-1-S-cis-isomer being particularly noted for its intense and desirable lily-of-the-valley fragrance.[1][2] This makes the stereoselective synthesis and efficient separation of these isomers a topic of considerable interest in the fragrance industry.

Synthesis of this compound Diastereomers

The industrial synthesis of this compound is typically a two-step process starting from cumene (isopropylbenzene).[1]

Logical Relationship of the Synthesis Pathway

Caption: Synthesis pathway of this compound.

Step 1: Friedel-Crafts Acylation of Cumene

The first step involves the Friedel-Crafts acylation of cumene with an acylating agent such as acetyl chloride or acetic anhydride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1] The reaction yields 4-isopropylacetophenone, also known as cuminone.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser is charged with cumene and the Lewis acid catalyst (e.g., anhydrous AlCl₃).

-

Addition of Acylating Agent: The acylating agent (acetyl chloride or acetic anhydride) is added dropwise to the stirred mixture while maintaining a controlled temperature, typically between 0 and 10 °C.

-

Reaction: The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

-

Work-up: The reaction is quenched by pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The crude 4-isopropylacetophenone is purified by vacuum distillation.[1]

Step 2: Hydrogenation of 4-Isopropylacetophenone

The second step is the catalytic hydrogenation of the ketone group and the aromatic ring of 4-isopropylacetophenone to produce this compound. This reaction is typically carried out using a heterogeneous catalyst, such as ruthenium on a carbon support (Ru/C), under a hydrogen atmosphere.[1] This step is not highly stereoselective and results in a mixture of the cis and trans diastereomers, typically in a ratio of approximately 72:28 (cis:trans).[1]

Experimental Protocol: Hydrogenation

-

Catalyst and Reactant: A high-pressure autoclave is charged with 4-isopropylacetophenone, a suitable solvent (e.g., isopropanol), and the hydrogenation catalyst (e.g., 5% Ru/C).

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 20-50 bar). The mixture is heated and stirred until the uptake of hydrogen ceases.

-

Work-up: After cooling and depressurizing, the catalyst is removed by filtration.

-

Purification: The solvent is removed under reduced pressure, and the resulting mixture of this compound diastereomers can be purified by vacuum distillation.

Separation of Diastereomers

The separation of the cis and trans diastereomers of this compound is a critical step for obtaining the individual isomers with their distinct fragrance profiles. Due to their different physical properties, several chromatographic and physical methods can be employed.

Experimental Workflow for Diastereomer Separation

Caption: Workflow for the separation of diastereomers.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the separation of diastereomers on a laboratory scale. By exploiting the differences in polarity and interaction with the stationary phase, baseline separation of the cis and trans isomers can be achieved.

Experimental Protocol: Preparative HPLC

-

Column: A preparative-scale normal-phase or reverse-phase column. A silica gel column is often effective for separating diastereomers.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate for normal-phase chromatography. The optimal mobile phase composition needs to be determined empirically through analytical HPLC.

-

Detection: A UV detector is typically used for monitoring the elution of the isomers.

-

Procedure: The diastereomeric mixture is dissolved in a minimal amount of the mobile phase and injected onto the column. The eluent is collected in fractions, and the fractions containing the pure isomers are identified by analytical HPLC or TLC. The solvent is then evaporated to yield the purified diastereomers.

Fractional Distillation

Given that diastereomers have different physical properties, including boiling points, fractional distillation under reduced pressure can be a viable method for their separation on a larger scale. The success of this method depends on a sufficient difference in the boiling points of the cis and trans isomers.

Fractional Crystallization

If the diastereomers are crystalline solids at low temperatures or can be derivatized to form crystalline compounds, fractional crystallization can be an effective separation technique. This method relies on the differential solubility of the diastereomers in a particular solvent at a given temperature.

Properties of Diastereomers

The cis and trans diastereomers of this compound exhibit distinct physical and sensory properties. Due to the proprietary nature of fragrance ingredients, comprehensive public data on the individual isomers is limited. The following tables summarize available and estimated data.

Table 1: Physicochemical Properties of this compound Diastereomers

| Property | Mixture (cis/trans) | cis-Isomer (estimated) | trans-Isomer (estimated) |

| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol [2] | 170.29 g/mol | 170.29 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[1] | Colorless liquid | Colorless liquid |

| Boiling Point | approx. 240 °C[2] | Likely slightly lower than the trans-isomer | Likely slightly higher than the cis-isomer |

| Density | approx. 0.888 g/cm³[2] | Likely slightly lower than the trans-isomer | Likely slightly higher than the cis-isomer |

| LogP | 3.544 (estimated)[2] | - | - |

Table 2: Spectroscopic Data of this compound Diastereomers (Predicted)

Due to a lack of publicly available experimental spectra for the pure diastereomers, the following are predicted key spectroscopic features based on the known structures.

| Spectroscopy | cis-Isomer (Predicted Features) | trans-Isomer (Predicted Features) |

| ¹H NMR | Complex multiplets for cyclohexyl protons. The proton on the carbon bearing the hydroxyl group would likely show a different chemical shift and coupling pattern compared to the trans-isomer due to the different spatial arrangement. | Complex multiplets for cyclohexyl protons. The proton on the carbon bearing the hydroxyl group would have a distinct chemical shift and coupling constant compared to the cis-isomer. |

| ¹³C NMR | Distinct signals for the 11 carbon atoms. The chemical shifts of the carbons in the cyclohexane ring and the hydroxyethyl group would differ from the trans-isomer. | Distinct signals for the 11 carbon atoms, with chemical shifts for the ring and side-chain carbons differing from the cis-isomer due to stereochemical differences. |

| IR | Broad O-H stretch around 3300-3500 cm⁻¹. C-H stretches for sp³ carbons around 2850-3000 cm⁻¹. C-O stretch around 1050-1150 cm⁻¹. | Broad O-H stretch around 3300-3500 cm⁻¹. C-H stretches for sp³ carbons around 2850-3000 cm⁻¹. C-O stretch around 1050-1150 cm⁻¹. |

Table 3: Olfactory Properties of this compound Diastereomers

| Isomer | Odor Description |

| (-)-1-S-cis-Isomer | Intense lily-of-the-valley (muguet), floral[1][2] |

| trans-Isomer | Generally described as having a weaker and less defined floral character compared to the cis-isomer. |

| Mixture (cis/trans) | Floral, muguet[1] |

Signaling Pathways

Currently, there is no scientific literature available that describes the interaction of this compound or its diastereomers with specific signaling pathways in a pharmacological or physiological context. Its primary application and research focus have been within the fragrance industry, where its interaction with olfactory receptors is the key mechanism of action.

Conclusion

The diastereomers of this compound, particularly the cis and trans isomers, are of significant interest in the field of fragrance chemistry. The synthesis via a two-step process from cumene is well-established, yielding a predictable mixture of diastereomers. While the separation of these isomers presents a challenge, techniques such as preparative HPLC offer effective solutions on a laboratory scale. The distinct olfactory properties of the individual diastereomers, especially the potent lily-of-the-valley scent of the (-)-1-S-cis-isomer, underscore the importance of stereochemistry in the perception of fragrance. Further research into stereoselective synthesis methods could provide more efficient access to the desired isomers and enhance their application in fine fragrance and consumer products.

References

Solubility Profile of 1-(4-isopropylcyclohexyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-isopropylcyclohexyl)ethanol, a compound of interest in various industrial applications, particularly the fragrance industry. Understanding the solubility of this compound is crucial for formulation development, quality control, and toxicological studies. This document outlines its expected solubility in a range of solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow of the experimental process.

Predicted Solubility of this compound

Quantitative solubility data for this compound is not extensively available in published literature. However, based on its chemical structure, which features a large nonpolar isopropylcyclohexyl group and a polar hydroxyl group, its solubility profile can be predicted based on the "like dissolves like" principle. The compound has an estimated LogP of 3.544, indicating a significant lipophilic character.[1] An estimated water solubility is reported to be 84.67 mg/L at 25 °C.[2]

The following table summarizes the expected qualitative solubility of this compound in various common solvents.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The large, nonpolar alkyl group dominates the molecule, making it sparingly soluble in water despite the presence of a hydroxyl group capable of hydrogen bonding.[2] |

| Ethanol | Soluble | The ethanol molecule has both polar (hydroxyl) and nonpolar (ethyl) parts, allowing it to effectively solvate both the polar hydroxyl group and the nonpolar alkyl region of this compound.[2] | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity allows it to interact with the hydroxyl group, while its organic nature makes it a good solvent for the nonpolar bulk of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Hexane | Soluble | As a nonpolar hydrocarbon, hexane will readily dissolve the large nonpolar isopropylcyclohexyl group through van der Waals interactions. |

| Toluene | Soluble | The aromatic, nonpolar nature of toluene makes it an effective solvent for lipophilic compounds. | |

| Diethyl Ether | Soluble | Diethyl ether is a relatively nonpolar solvent that can also accept a hydrogen bond, making it a good solvent for this compound. | |

| Aqueous Acid/Base | 5% Aqueous HCl | Insoluble | The hydroxyl group is not basic enough to be protonated by dilute acid, so its solubility is not expected to increase significantly compared to water. |

| 5% Aqueous NaOH | Insoluble | The hydroxyl group is not acidic enough to be deprotonated by a dilute base, so its solubility is not expected to increase significantly compared to water. |

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

This section details a standard laboratory procedure for the quantitative determination of the solubility of a solid organic compound like this compound in a given solvent.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a constant temperature to achieve a saturated solution.

Materials:

-

This compound (solid)

-

Selected solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials for collecting filtrate

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

-

-

Separation of Saturated Solution:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

-

-

Determination of Solute Mass:

-

Once the solvent has completely evaporated, reweigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of solvent used (L))

-

-

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Thermal Stability of 1-(4-isopropylcyclohexyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-(4-isopropylcyclohexyl)ethanol. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the expected thermal behavior based on the known properties of similar secondary alcohols. It further details the standard experimental protocols, primarily Thermogravimetric Analysis (TGA), that are employed to quantitatively assess thermal stability. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are handling or considering the use of this compound, enabling them to design appropriate stability studies and anticipate potential degradation pathways.

Introduction

This compound is a compound with applications in various chemical syntheses. Its chemical stability is a critical parameter, particularly for its use in formulations where it may be exposed to elevated temperatures during manufacturing, storage, or application.[1] Understanding the thermal stability, including the onset of decomposition and the nature of degradation products, is essential for ensuring product quality, safety, and efficacy. This guide summarizes the known properties and provides a framework for the experimental determination of its thermal stability profile.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. The boiling point provides an initial indication of the compound's volatility and the upper temperature limit under which it is likely to exist in a liquid state at atmospheric pressure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O | [1][2] |

| Molecular Weight | 170.29 g/mol | [1][2] |

| Boiling Point | Approximately 240 °C | [1] |

| Appearance | Clear to pale yellow liquid | [1] |

Expected Thermal Degradation Pathways

As a secondary alcohol, this compound is expected to undergo thermal decomposition through several potential pathways, primarily dehydration and oxidation.

-

Dehydration: Under thermal stress, particularly in the presence of acidic or basic catalysts, alcohols can undergo dehydration to form alkenes. For this compound, this would likely result in the formation of various isomers of isopropylcyclohexylethylene.

-

Oxidation: If the heating occurs in the presence of an oxidant or air, the secondary alcohol group can be oxidized to a ketone, yielding 1-(4-isopropylcyclohexyl)ethanone. Further oxidation could lead to ring-opening and the formation of smaller, more volatile fragments.

-

C-C Bond Cleavage: At higher temperatures, cleavage of carbon-carbon bonds can occur, leading to the fragmentation of the molecule into smaller hydrocarbon and oxygenated species.

A logical diagram illustrating these potential degradation pathways is provided below.

Caption: Potential thermal degradation pathways for this compound.

Experimental Protocol for Thermal Stability Assessment

The primary technique for evaluating the thermal stability of a solid or liquid compound is Thermogravimetric Analysis (TGA).[3][4] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

4.1. Principle of Thermogravimetric Analysis (TGA)

A small amount of the sample is placed in a high-precision balance located within a furnace. The temperature of the furnace is increased at a constant rate, and the mass of the sample is continuously recorded. A loss in mass indicates the evolution of volatile products due to decomposition or evaporation. The resulting plot of mass versus temperature is known as a thermogram.[4][5]

4.2. Detailed Experimental Methodology

The following protocol describes a typical dynamic TGA experiment to determine the thermal stability of this compound.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A standard reference material with a known decomposition profile, such as calcium oxalate, can be used for verification.[6]

-

Select the appropriate sample pan, typically made of alumina or platinum.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared sample pan.

-

-

Experimental Parameters:

-

Purge Gas: Set the purge gas to an inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Identify the temperature at which specific percentages of mass loss occur (e.g., T5%, T10%, T50%).

-

The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.[3][4]

-

An experimental workflow for this TGA protocol is visualized below.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Presentation of Thermal Stability Data

While specific experimental data for this compound is not available, Table 2 provides an illustrative example of how TGA-derived data would be summarized. This table structure allows for a clear and concise presentation of the key thermal stability parameters.

Table 2: Illustrative Thermal Stability Data for this compound (Hypothetical)

| Parameter | Value (°C) | Atmosphere |

| Tonset (Onset of Decomposition) | 265 | Nitrogen |

| T5% (Temperature at 5% Mass Loss) | 275 | Nitrogen |

| T10% (Temperature at 10% Mass Loss) | 285 | Nitrogen |

| T50% (Temperature at 50% Mass Loss) | 320 | Nitrogen |

| Tpeak (Peak of DTG Curve) | 325 | Nitrogen |

Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The thermal stability of this compound is a crucial parameter for its handling and application. Although specific decomposition data is scarce, its behavior can be predicted based on the chemistry of secondary alcohols, with dehydration and oxidation being the most probable degradation pathways. This guide provides a detailed protocol for the determination of its thermal stability using Thermogravimetric Analysis, a robust and widely accepted method. The presented workflow and data table structure offer a clear framework for conducting and reporting such studies. For any application involving exposure to elevated temperatures, it is strongly recommended that the experimental procedures outlined herein be performed to obtain precise and reliable thermal stability data.

References

discovery and history of 1-(4-isopropylcyclohexyl)ethanol

An In-depth Technical Guide to 1-(4-isopropylcyclohexyl)ethanol: Discovery, Synthesis, and Properties

Introduction

This compound (CAS No. 63767-86-2) is a synthetic fragrance ingredient valued for its light, floral, and muguet (lily-of-the-valley) scent profile.[1] As a clear, colorless to pale yellow liquid, its stability makes it a versatile component in a wide array of consumer products.[1] The compound is of significant interest to the fragrance industry as a potential safer alternative to other floral fragrance compounds that have faced toxicological scrutiny.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

The molecule possesses two chiral centers, leading to the existence of four diastereoisomers. The olfactory properties are highly dependent on the stereochemistry, with the (-)-1-S-cis-isomer being recognized for having the most potent and desirable lily-of-the-valley aroma.[1][2]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its application in fragrance formulations and for guiding its synthesis and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O | [2][3] |

| Molecular Weight | 170.29 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor Profile | Light, floral, muguet (lily-of-the-valley) | [1] |

| Boiling Point | Approx. 240 °C | [2] |

| Density | Approx. 0.888 g/cm³ | [2] |

| LogP (octanol/water) | Approx. 3.544 | [2] |

| pKa | 15.12 ± 0.20 (Predicted) | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

History and Synthesis

The history of this compound is primarily one of chemical synthesis rather than a singular moment of discovery. Its preparation is an application of established organic reactions, developed to meet the industrial demand for stable and pleasant-smelling fragrance compounds. The most common and economically viable route is a two-step synthesis starting from the bulk chemical, cumene.[1]

Two-Step Synthesis from Cumene:

-

Friedel-Crafts Acylation: The synthesis begins with the acylation of cumene (isopropylbenzene) to form 4-isopropylacetophenone, also known as cuminone.[1] This electrophilic aromatic substitution reaction can be carried out using either acetyl chloride or acetic anhydride as the acylating agent.[1] While traditional Lewis acid catalysts like AlCl₃ or FeCl₃ are effective, modern approaches often utilize solid acid catalysts such as zeolites (e.g., ZSM-5, Beta) to minimize hazardous waste and improve catalyst recyclability.[1] Acetic anhydride is often preferred as the acylating agent due to its lower toxicity and easier handling compared to acetyl chloride.[1]

-

Hydrogenation: The second step involves the catalytic hydrogenation of cuminone. This reaction reduces both the ketone functional group and the aromatic ring to yield the final product, this compound.[1] The hydrogenation of the aromatic ring typically precedes the reduction of the ketone. Ruthenium-supported catalysts are particularly effective for this transformation, demonstrating high selectivity of approximately 90%.[1] This step produces a mixture of cis and trans isomers, typically in a ratio of about 72:28.[1] The overall yield for this two-step process from cumene is reported to be around 75%, with a final product purity of 99.5%.[1]

References

An In-depth Technical Guide on the Olfactive Properties of 1-(4-isopropylcyclohexyl)ethanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-isopropylcyclohexyl)ethanol is a synthetic fragrance ingredient prized for its fresh, floral, and muguet (lily-of-the-valley) scent profile. As a chiral molecule with two stereocenters, it exists as a mixture of four diastereomers, each contributing uniquely to the overall odor profile. This technical guide provides a comprehensive overview of the olfactive properties of these isomers, including their synthesis, chiral separation, sensory characterization, and the underlying olfactory signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key experimental workflows and logical relationships, offering a clear and concise reference for researchers in the fields of fragrance chemistry, sensory science, and pharmacology.

Introduction

This compound is a key component in many fragrance formulations, valued for its pleasant and persistent floral notes reminiscent of lily-of-the-valley. The presence of two chiral centers at the C1 and C4 positions of the cyclohexyl ring results in four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). These isomers can be further classified as cis and trans pairs based on the relative orientation of the hydroxyl and isopropyl groups. The stereochemistry of these isomers plays a pivotal role in their interaction with olfactory receptors, leading to distinct odor characteristics and intensities. Notably, the (-)-1-S-cis-isomer is recognized for possessing the most intense and desirable lily-of-the-valley scent.[1][2] Understanding the specific olfactive contributions of each isomer is crucial for the targeted synthesis of fragrance ingredients with optimized sensory performance.

Synthesis and Chiral Separation of Isomers

The synthesis of this compound is typically achieved through the hydrogenation of 4-isopropylacetophenone, which is itself derived from cumene.[1] This process generally yields a mixture of the cis and trans isomers.

General Synthesis Pathway

A common synthetic route involves a two-step process:

-

Friedel-Crafts Acylation of Cumene: Cumene is acylated with acetic anhydride in the presence of a Lewis acid catalyst (e.g., zeolites) to produce 4-isopropylacetophenone.

-

Hydrogenation of 4-isopropylacetophenone: The resulting ketone is then hydrogenated using a catalyst such as ruthenium on carbon (Ru/C) to yield a mixture of cis- and trans-1-(4-isopropylcyclohexyl)ethanol isomers.[1]

References

theoretical conformational analysis of 1-(4-isopropylcyclohexyl)ethanol

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-(4-isopropylcyclohexyl)ethanol

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of this compound, a molecule of interest in the fragrance industry.[1][2] Understanding the three-dimensional structure and relative stabilities of its various conformers is critical for elucidating structure-activity relationships. This document outlines the fundamental principles of cyclohexane stereochemistry, details the theoretical methodologies for computational analysis, and presents a systematic approach to predicting the most stable conformations of the cis and trans diastereomers of the title compound.

Introduction to this compound

This compound is a substituted cyclohexanol derivative recognized for its pleasant floral scent, making it a valuable component in fragrance formulations.[1] The molecule possesses two stereogenic centers, leading to the existence of four diastereoisomers.[1][2] The geometry of the cyclohexane ring and the spatial orientation of its bulky substituents—the isopropyl and 1-hydroxyethyl groups—are the primary determinants of its conformational landscape. A thorough conformational analysis is essential for predicting its physical properties, receptor binding affinity, and metabolic stability.

The core structure consists of a cyclohexane ring, which preferentially adopts a low-energy chair conformation to minimize angular and torsional strain.[3][4] The analysis focuses on the orientation of the two key substituents at the C1 and C4 positions.

Fundamentals of Conformational Analysis

The conformational preferences of substituted cyclohexanes are governed by the minimization of steric strain. The chair conformation is significantly more stable than other forms like the boat or twist-boat.[4] In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

A critical factor in determining conformational stability is the 1,3-diaxial interaction , a form of steric repulsion between an axial substituent and the axial hydrogens on the same face of the ring.[4][5] Consequently, bulky substituents strongly prefer the more spacious equatorial position. This preference can be quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.

| Substituent | A-value (kJ/mol) |

| -H | 0 |

| -OH | 2.5 - 4.6 |

| -CH₃ | 7.1 - 7.6 |

| -CH(CH₃)₂ (Isopropyl) | ~9.2 |

| -C(CH₃)₃ (tert-Butyl) | ~21 |

| Table 1: Approximate A-values for common cyclohexane substituents, indicating the energetic penalty for occupying an axial position. Larger values signify a stronger preference for the equatorial position.[4][5] |

Conformational Analysis of this compound Isomers

The analysis must consider the two diastereomers, cis and trans, and the ring-flip equilibrium for each.

The Isopropyl Group Anchor

The isopropyl group is significantly larger than the 1-hydroxyethyl group. Based on the A-values, the isopropyl group will have a very strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.[5] This effectively "locks" the conformation of the cyclohexane ring, meaning conformations with an axial isopropyl group are energetically highly unfavorable and contribute negligibly to the overall equilibrium.

trans-1-(4-isopropylcyclohexyl)ethanol

In the trans isomer, the substituents are on opposite faces of the ring.

-

Diequatorial Conformer: With the isopropyl group in the equatorial position, the 1-hydroxyethyl group is also equatorial (e,e). This conformation minimizes steric strain for both substituents.

-

Diaxial Conformer: After a ring flip, both groups would become axial (a,a). This conformer is highly unstable due to severe 1,3-diaxial interactions involving both bulky groups.

cis-1-(4-isopropylcyclohexyl)ethanol

In the cis isomer, the substituents are on the same face of the ring.

-

Equatorial-Axial Conformer: With the larger isopropyl group occupying the preferred equatorial position, the 1-hydroxyethyl group is forced into an axial position (e,a). This conformer suffers from 1,3-diaxial interactions between the axial 1-hydroxyethyl group and the axial hydrogens.

-

Axial-Equatorial Conformer: Following a ring flip, the isopropyl group would become axial and the 1-hydroxyethyl group equatorial (a,e). The steric strain from the axial isopropyl group makes this conformation significantly less stable than the (e,a) form.

| Isomer | Conformation 1 | Conformation 2 (Post Ring-Flip) | Predicted Predominant Conformer | Predicted Relative Stability |

| trans | (e,e) Isopropyl-eq, Hydroxyethyl-eq | (a,a) Isopropyl-ax, Hydroxyethyl-ax | (e,e) | Most Stable |

| cis | (e,a) Isopropyl-eq, Hydroxyethyl-ax | (a,e) Isopropyl-ax, Hydroxyethyl-eq | (e,a) | Less Stable |

| Table 2: Summary of predicted conformational stabilities for the diastereomers of this compound. |

Methodologies for Theoretical Analysis

A robust theoretical analysis involves a multi-step computational approach to locate and rank the energy of all significant conformers.

Computational Protocol

-

Initial Structure Generation: The starting point is the generation of 2D structures for the cis and trans isomers, which are then converted to 3D.

-

Conformational Search (Molecular Mechanics): A conformational search using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS3e) is performed. This step efficiently explores the potential energy surface, including ring conformations and rotations of the side chains, to identify a comprehensive set of low-energy conformers.

-

Geometry Optimization (Quantum Mechanics): The unique, low-energy conformers identified by the MM search are then subjected to full geometry optimization using a more accurate quantum mechanics (QM) method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d,p) or larger) is a common and reliable choice.[6]

-

Energy Calculation and Ranking: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to refine the relative energies. Solvent effects can be included at this stage using a continuum solvation model like the Polarization Continuum Model (PCM).[7]

-

Thermodynamic Analysis: Frequency calculations are performed on the final optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy), which allows for the calculation of conformer populations at a given temperature.

Experimental Validation Protocol: NMR Spectroscopy

Theoretical predictions should be validated experimentally. ¹H NMR spectroscopy is a powerful tool for this purpose. The key parameter is the vicinal coupling constant (³J) between the proton on C1 (the carbon bearing the hydroxyethyl group) and the adjacent protons on C2 and C6 of the ring.

-

Axial Proton: An axial proton will have a large coupling constant (³J ≈ 8–13 Hz) with an adjacent axial proton and a small coupling constant (³J ≈ 2–5 Hz) with an adjacent equatorial proton.

-

Equatorial Proton: An equatorial proton will have small coupling constants (³J ≈ 2–5 Hz) with both adjacent axial and equatorial protons.

Protocol:

-

Sample Preparation: Dissolve a pure sample of the isomer of interest in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Analysis: Analyze the multiplicity and coupling constants of the signal corresponding to the C1 proton.

-

For the predicted stable trans-(e,e) isomer, the C1 proton is axial . It should appear as a triplet of triplets or a multiplet with at least one large (axial-axial) coupling constant.

-

For the predicted stable cis-(e,a) isomer, the C1 proton is equatorial . Its signal should exhibit only small coupling constants, appearing as a broad singlet or a narrow multiplet.

-

Conclusion

The conformational landscape of this compound is dominated by the steric demand of the large isopropyl group, which anchors the ring in a conformation with this group in an equatorial position. Theoretical analysis predicts that the trans isomer, existing in a diequatorial (e,e) chair conformation, is the global minimum energy structure. The cis isomer is higher in energy, adopting an equatorial-axial (e,a) conformation. These theoretical predictions can be rigorously tested and validated using computational chemistry workflows and confirmed through the analysis of proton NMR coupling constants. This guide provides a robust framework for researchers to conduct such an analysis.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. Buy this compound (EVT-431830) | 63767-86-2 [evitachem.com]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical determination of the NMR spectrum of liquid ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-isopropylcyclohexyl)ethanol from Cumene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the two-step synthesis of 1-(4-isopropylcyclohexyl)ethanol, a valuable fragrance ingredient, starting from the readily available bulk chemical, cumene. The synthesis involves an initial Friedel-Crafts acylation of cumene to produce 4'-isopropylacetophenone, followed by catalytic hydrogenation to yield the target alcohol.

Introduction

This compound is a fragrance compound known for its delicate, floral, and lily-of-the-valley scent profile. Its stability makes it a versatile ingredient in a wide range of consumer products.[1] The synthesis from cumene, a high-volume industrial chemical, presents an economically viable route for its production.[1] This two-step process allows for the exploration of various catalytic systems for both the acylation and hydrogenation steps, offering flexibility in process optimization.[1]

Overall Synthetic Scheme

The synthesis proceeds in two main stages:

-

Step 1: Friedel-Crafts Acylation of Cumene. Cumene is acylated with either acetyl chloride or acetic anhydride in the presence of a Lewis acid or solid acid catalyst to form 4'-isopropylacetophenone (also known as cuminone).

-

Step 2: Hydrogenation of 4'-Isopropylacetophenone. The intermediate ketone is then hydrogenated to the desired this compound, a reaction that can yield a mixture of cis and trans isomers.[1]

Data Presentation

Table 1: Quantitative Data for the Friedel-Crafts Acylation of Cumene

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 | - | High (qualitative) | - | [2] |

| FeCl₃ | Acetic Anhydride | - | Room Temp | - | - | 99.5 | [1] |

| Zeolite Beta | Acetic Anhydride | - | 130 | 2-24 | - | - | [3] |

Note: Quantitative yield data for specific Friedel-Crafts acylation protocols of cumene are not consistently reported in the surveyed literature. "High" is indicated where sources suggest a successful reaction without specifying the exact yield.

Table 2: Quantitative Data for the Hydrogenation of 4'-Isopropylacetophenone

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | cis:trans Ratio | Overall Yield from Cumene (%) | Reference |

| Ru-supported | H₂ | - | - | - | - | - | ~90 | 72:28 | 75 | [1] |

| Raney Nickel | H₂ | Ethanol | 25-30 | 1-3 | - | - | - | - | - | [4] |

| Pd/C | H₂ | Toluene | 130 | 2 | - | - | - | - | - | |

| Sodium-promoted Pd/C | H₂ | - | 70 | 20 | - | 100 | >96 (to 1-(4-isobutylphenyl) ethanol) | - | - | [5][6] |

Note: The overall yield of 75% is reported for the two-step process using a Ru-supported catalyst for hydrogenation.[1] Data for other catalysts are for the hydrogenation of acetophenone derivatives and may not directly reflect the yield from 4'-isopropylacetophenone to this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Cumene

Protocol 1.1: Acylation using Aluminum Chloride and Acetyl Chloride

This protocol utilizes the classical Friedel-Crafts conditions with a strong Lewis acid catalyst.

Materials:

-

Cumene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, separatory funnel.

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Add cumene (1 equivalent) to the dropping funnel with some anhydrous dichloromethane.

-

Slowly add the cumene solution to the stirred AlCl₃ suspension at 0 °C.

-

After the addition of cumene, add acetyl chloride (1 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC.

-

Work-up:

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4'-isopropylacetophenone.

-

-

Purification: Purify the crude product by vacuum distillation.

Protocol 1.2: Acylation using Ferric Chloride and Acetic Anhydride

This method employs a milder Lewis acid and a less reactive acylating agent.

Materials:

-

Cumene

-

Acetic anhydride

-

Anhydrous ferric chloride (FeCl₃)

-

Dilute hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine cumene and acetic anhydride. A molar ratio of cumene to acetic anhydride of 6:1 has been reported to be effective.[1]

-

Add anhydrous ferric chloride as the catalyst. A molar ratio of catalyst to acetic anhydride of 1:1 has been used.[1]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

-

Work-up:

-

Upon completion, quench the reaction with dilute HCl.

-

Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) if necessary.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting 4'-isopropylacetophenone can be purified by vacuum distillation, yielding a product with high purity (e.g., 99.5%).[1]

Step 2: Hydrogenation of 4'-Isopropylacetophenone

Protocol 2.1: Hydrogenation using a Ruthenium-supported Catalyst

This protocol is effective for the complete reduction of the aromatic ring and the ketone functionality.

Materials:

-

4'-Isopropylacetophenone

-

Ruthenium-supported catalyst (e.g., Ru/C, Ru/Al₂O₃)

-

Hydrogen gas (H₂)

-

High-pressure autoclave (hydrogenator)

-

Solvent (optional, e.g., ethanol, isopropanol)

Procedure:

-

Place 4'-isopropylacetophenone and the ruthenium-supported catalyst in a high-pressure autoclave.

-

If a solvent is used, add it to the autoclave.

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to the desired pressure.

-

Heat the mixture to the desired temperature with vigorous stirring.

-

Maintain the reaction under these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.

-